Cas no 90-84-6 (1-Propanone,2-(diethylamino)-1-phenyl-)

1-Propanone,2-(diethylamino)-1-phenyl- structure
90-84-6 structure
Product Name:1-Propanone,2-(diethylamino)-1-phenyl-
CAS-nummer:90-84-6
MF:C13H19NO
MW:205.296063661575
CID:804441
PubChem ID:7029
Update Time:2025-04-19

1-Propanone,2-(diethylamino)-1-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Propanone,2-(diethylamino)-1-phenyl-
    • 1-Phenyl-2-diethylamino-1-propanone
    • 2-(diethylamino)-1-phenyl-1-propanon
    • 2-(Diethylamino)-1-phenyl-1-propanone
    • 2-(diethylamino)-propiophenon
    • 2-(diethylamino)propiophenone
    • 2-(Diethylaminopropio)phenone
    • 2-diethylamino-propiophenon
    • 2-diethylaminopropiophenone
    • 2-(diethylamino)-1-phenylpropan-1-one
    • 2-(Dietylamino)-1-phenyl-1-propanon
    • 2-diethylamino-1-phenyl-1-propanone
    • Amfepramon
    • Amfepramone
    • amphepramone
    • Anorex
    • DIETHYLPROPION
    • Diethylpropione
    • Dobesin
    • Frekentine
    • Neobes
    • Tepanil
    • Tylinal
    • Adiposon
    • Amphepramon
    • Cegramine
    • Derfon
    • Diethpropion
    • Dualid
    • Hipofagin
    • Inibex
    • Magrene
    • Nopropiophenone
    • Obesitex
    • Silutin
    • UR 1423
    • alpha-Benzoyltriethylamine
    • DEA No. 1610
    • D07444
    • 1-Propanone, 2-(diethylamino)-1-phenyl-
    • 4-14-00-00144 (Beilstein Handbook Reference)
    • Anfepramona (INN-Spanish)
    • AMFEPRAMONE [HSDB]
    • alpha-Diethylaminopropiophenone
    • UNII-Q94YYU22B8
    • HSDB 3059
    • EINECS 202-019-1
    • AC-13099
    • (+-)-diethylpropion
    • Phepranon
    • AMFEPRAMONE [WHO-DD]
    • Danylen
    • (+/-)-diethylpropion
    • Fenyl-(1-diethylaminoethyl)keton [Czech]
    • Amfepramonum (INN-Latin)
    • Q2356505
    • Anferpramon
    • Amfepramonum [INN-Latin]
    • 2-(Diethylamino)-1-phenyl-1-propanone #
    • Amfepramonum
    • Anfepramona [INN-Spanish]
    • Keramin
    • Anfamon
    • Parabolin
    • Tenuate hydrochloride
    • Diethylpropion (BAN)
    • Amphepramonum hydrochloride
    • .alpha.-benzoyltriethylamine
    • 1-Phenyl-2-diethylamino-1-propanone hydrochloride
    • Regenon
    • Q94YYU22B8
    • 90-84-6
    • Fenyl-(1-diethylaminoethyl)keton
    • Anfepramona
    • J4.327C
    • BRN 2804400
    • DTXSID6022929
    • DIETHYLPROPION [MI]
    • CHEMBL1194666
    • BRD-A37288617-003-01-4
    • DB00937
    • Amfepramone [INN]
    • C06954
    • Diethylpropione hydrochloride
    • Amfepramone (INN)
    • Keramik
    • Diethylcathinone
    • SCHEMBL27330
    • Propiophenone, 2-diethylamino-
    • DIETHYLPROPION [VANDF]
    • DTXCID202929
    • NCGC00167475-01
    • GTPL7161
    • NS00008562
    • CHEBI:4530
    • XXEPPPIWZFICOJ-UHFFFAOYSA-N
    • Prefamone
    • Modulor
    • Anfepramone
    • Propiophenone, 2-(diethylamino)-
    • AKOS025401369
    • Diethylpropin
    • MDL: MFCD00056154
    • Inchi: 1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
    • InChI-sleutel: XXEPPPIWZFICOJ-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=CC=1)C(C)N(CC)CC

Berekende eigenschappen

  • Exacte massa: 205.14700
  • Monoisotopische massa: 205.146664230g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 5
  • Complexiteit: 193
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 20.3Ų

Experimentele eigenschappen

  • Dichtheid: 0.972
  • Kookpunt: 292 ºC
  • Vlampunt: 95 ºC
  • Brekindex: 1.5175 (estimate)
  • PSA: 20.31000
  • LogboekP: 2.59960

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